An In-depth Technical Guide to 7-Chloro-6-(trifluoromethyl)chroman-4-amine
An In-depth Technical Guide to 7-Chloro-6-(trifluoromethyl)chroman-4-amine
Introduction
7-Chloro-6-(trifluoromethyl)chroman-4-amine is a specialized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. Its unique structure, featuring a chroman core substituted with both a chloro and a trifluoromethyl group, suggests its potential as a scaffold for developing novel therapeutic agents. The trifluoromethyl group is a well-known bioisostere for various functional groups and can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The chroman-4-amine moiety is a recognized pharmacophore present in a range of biologically active compounds. This guide provides a comprehensive overview of the available technical information for 7-Chloro-6-(trifluoromethyl)chroman-4-amine, with a focus on its chemical identifiers, a proposed synthetic route, and its potential applications based on the activities of structurally related molecules.
Chemical Identifiers and Properties
Precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for the (R)-enantiomer of 7-Chloro-6-(trifluoromethyl)chroman-4-amine. At present, a specific CAS number for the racemic mixture has not been publicly documented.
| Identifier | Value | Source |
| Chemical Name | (R)-7-chloro-6-(trifluoromethyl)chroman-4-amine | N/A |
| CAS Number | 1272748-30-7 | N/A |
| Molecular Formula | C₁₀H₉ClF₃NO | N/A |
| Molecular Weight | 251.63 g/mol | N/A |
| IUPAC Name | (4R)-7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | N/A |
Synthesis Pathway
Proposed Synthetic Protocol: Reductive Amination
This protocol is a proposed pathway and should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Step 1: Imine Formation
In a round-bottom flask, dissolve 7-Chloro-6-(trifluoromethyl)chroman-4-one (1.0 eq) in a suitable anhydrous solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate, 5-10 eq) to the solution. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. Progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 2: Reduction to the Amine
Once imine formation is complete or has reached equilibrium, a reducing agent is carefully added to the reaction mixture. A common and mild reducing agent for this purpose is sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The reducing agent should be added portion-wise at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction. The reaction is then allowed to warm to room temperature and stirred until the reduction is complete, as monitored by TLC or LC-MS.
Step 3: Work-up and Purification
Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the desired 7-Chloro-6-(trifluoromethyl)chroman-4-amine.
Synthesis Workflow Diagram
Caption: Proposed synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-amine.
Potential Applications and Biological Relevance
The chroman-4-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of chroman-4-one and chroman-4-amine have shown a wide range of biological activities.
Anticancer and Neurodegenerative Disease Research
Structurally related chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2).[2] SIRT2 is a protein deacetylase that has been implicated in various cellular processes, and its inhibition is a therapeutic strategy being explored for both cancer and neurodegenerative diseases. The antiproliferative properties of these SIRT2 inhibitors have been demonstrated in cancer cell lines.[3] Given the structural similarity, 7-Chloro-6-(trifluoromethyl)chroman-4-amine could be a valuable tool compound for investigating SIRT2 inhibition or could serve as a starting point for the design of novel anticancer or neuroprotective agents.
Antimicrobial Applications
Various substituted chromanones and related heterocyclic systems have been investigated for their antimicrobial properties. For instance, certain chroman-4-one derivatives have demonstrated activity against pathogenic microorganisms.[3] The unique combination of the chroman nucleus with a chloro and a trifluoromethyl group in the target molecule could impart interesting antimicrobial activities, making it a candidate for screening in antimicrobial drug discovery programs.
Analytical Characterization (Hypothetical Data)
As no specific analytical data has been published for 7-Chloro-6-(trifluoromethyl)chroman-4-amine, the following represents hypothetical data based on the expected structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as singlets or doublets in the downfield region (δ 7.0-8.0 ppm). The protons on the chroman ring would appear in the aliphatic region (δ 2.0-4.5 ppm). The amine proton(s) would likely be a broad singlet. |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm. The trifluoromethyl carbon would show a characteristic quartet due to coupling with fluorine atoms. The aliphatic carbons of the chroman ring would appear in the upfield region. |
| HPLC | A single major peak would be expected under appropriate chromatographic conditions, with its retention time dependent on the column and mobile phase used. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound. |
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Chloro-6-(trifluoromethyl)chroman-4-amine is not publicly available. However, based on the general hazards associated with similar chemical structures, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult a comprehensive SDS for a closely related compound and to perform a thorough risk assessment before handling this chemical.
Conclusion
7-Chloro-6-(trifluoromethyl)chroman-4-amine is a compound with significant potential for use in drug discovery and chemical biology. Its synthesis, likely achievable through reductive amination of the corresponding ketone, opens the door to exploring its biological activities. Based on the known pharmacology of related chroman-4-amines, this compound warrants investigation for its potential as an anticancer, neuroprotective, or antimicrobial agent. Further research is needed to fully elucidate its synthetic pathway, physicochemical properties, and biological profile.
References
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
- Synthesis and biological evaluation of some new 3-cyano-2-amino substituted chromene deriv
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. The Royal Society of Chemistry.
- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv
- Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxyl
- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.
